molecular formula C9H9BO3 B13136578 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde CAS No. 1268335-31-4

1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde

Cat. No.: B13136578
CAS No.: 1268335-31-4
M. Wt: 175.98 g/mol
InChI Key: HEKWNMOBRMDXKG-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde typically involves the formation of the benzoxaborole ring followed by the introduction of the acetaldehyde group. One common method includes the reaction of 2-aminophenol with boric acid to form the benzoxaborole core. Subsequent functionalization with appropriate aldehyde reagents under controlled conditions yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antifungal, antibacterial, and antiparasitic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde involves its interaction with biological targets. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition of enzyme activity. This property is particularly useful in the development of antifungal and antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its acetaldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1268335-31-4

Molecular Formula

C9H9BO3

Molecular Weight

175.98 g/mol

IUPAC Name

2-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)acetaldehyde

InChI

InChI=1S/C9H9BO3/c11-5-4-7-2-1-3-8-6-13-10(12)9(7)8/h1-3,5,12H,4,6H2

InChI Key

HEKWNMOBRMDXKG-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CC=O)O

Origin of Product

United States

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